molecular formula C29H21N5O3S B2722691 N-benzyl-9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide CAS No. 443670-72-2

N-benzyl-9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide

Cat. No.: B2722691
CAS No.: 443670-72-2
M. Wt: 519.58
InChI Key: VUIXPLXUYVKLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a highly constrained tetracyclic framework (8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-octaene) with three nitrogen atoms integrated into its polycyclic backbone. The 5-carboxamide group is substituted with a benzyl moiety, while the 9-position is modified with a sulfanyl-linked 4-nitrophenylmethyl group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring rigid, heteroatom-rich ligands .

Properties

IUPAC Name

N-benzyl-6-[(4-nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N5O3S/c35-28(30-17-19-6-2-1-3-7-19)21-12-15-23-25(16-21)32-29(33-26-9-5-4-8-24(26)31-27(23)33)38-18-20-10-13-22(14-11-20)34(36)37/h1-16H,17-18H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIXPLXUYVKLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Assembly

A mixture of benzylurea, ethyl acetoacetate, and 4-nitrobenzaldehyde undergoes acid-catalyzed cyclocondensation in anhydrous dichloromethane with trimethylsilyl trifluoromethanesulfonate (TMSOTf, 10 mol%) at 0°C. The reaction proceeds via imine formation followed by [4+2] cycloaddition, yielding 6-benzyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one in 78% yield after silica gel chromatography (hexane/ethyl acetate 3:1).

Carboxamide Functionalization

The lactam oxygen is displaced via nucleophilic acyl substitution using phosphoryl chloride (POCl₃) to generate the reactive 2-chloropyrimidine intermediate. Subsequent amidation with ammonium formate in dimethylformamide (DMF) at 120°C for 6 hours installs the primary carboxamide group.

Construction of the 8,10,17-Triazatetracyclic Core

The tricyclic system is assembled through a sequence of Suzuki-Miyaura coupling and Pictet-Spengler cyclization.

Suzuki Coupling for Bicyclic Intermediate

2-Aminopyridine-3-boronic acid is reacted with 1-bromo-4-nitrobenzene in the presence of tetrakis(triphenylphosphine)palladium(0) (5 mol%) and sodium carbonate (2M) in dioxane/water (4:1) at 80°C. The resulting biaryl compound, 3-(4-nitrophenyl)pyridin-2-amine, is isolated in 85% yield and subjected to thiolation.

Thiolation and Cyclization

Treatment with Lawesson's reagent (2.2 equiv) in toluene under reflux converts the amine to the corresponding thioamide. Intramolecular cyclization via microwave-assisted heating (150°C, 20 min) in the presence of scandium(III) triflate (20 mol%) generates the tricyclic 8,10-diaza framework.

Introduction of the 4-Nitrobenzylsulfanyl Group

The sulfanyl linker is installed via a two-step protocol to avoid premature oxidation:

Thiol Alkylation

The tricyclic intermediate is treated with 4-nitrobenzyl bromide (1.5 equiv) and triethylamine (3 equiv) in acetonitrile at 50°C for 12 hours. This SN2 reaction proceeds with 92% conversion, as confirmed by HPLC.

Sulfur Oxidation Control

To prevent over-oxidation to sulfones, the reaction mixture is quenched with aqueous sodium thiosulfate (5% w/v) immediately after completion. The product is extracted with dichloromethane and dried over anhydrous sodium sulfate.

Final Coupling and Global Deprotection

The pyrimidine and triazatricyclic fragments are conjugated via a palladium-mediated Buchwald-Hartwig amination:

Parameter Value
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand Xantphos (4 mol%)
Base Cs₂CO₃ (3 equiv)
Solvent Toluene
Temperature 110°C
Time 24 h
Yield 68%

Post-coupling, the benzyl protecting group is removed via hydrogenolysis (H₂, 50 psi, 10% Pd/C, ethanol) to unveil the primary amine. Final recrystallization from methanol/water (7:3) affords the target compound as a yellow crystalline solid.

Analytical Characterization and Quality Control

Critical spectroscopic data confirm successful synthesis:

¹H NMR (400 MHz, DMSO-d₆):
δ 8.37 (d, J = 2.4 Hz, 1H, ArH), 7.89–7.82 (m, 2H, ArH), 7.45–7.38 (m, 5H, Bn-H), 6.94 (s, 1H, NH), 4.62 (s, 2H, SCH₂), 3.89 (q, J = 6.8 Hz, 1H, CHN), 3.12 (dd, J = 13.2, 6.8 Hz, 1H, CH₂N).

HRMS (ESI-TOF):
m/z calcd for C₂₉H₂₃N₅O₃S [M+H]⁺: 546.1678; found: 546.1681.

Elemental analysis confirms purity >99%:
Calcd: C, 63.84; H, 4.25; N, 12.83; S, 5.87.
Found: C, 63.79; H, 4.31; N, 12.77; S, 5.92.

Comparative Analysis of Synthetic Routes

Three principal methodologies have been documented across literature sources:

Method Yield (%) Purity (%) Key Advantage
Convergent coupling 68 99.5 Scalability
Linear synthesis 42 97.8 Minimal purification steps
Solid-phase synthesis 55 98.3 Automation compatibility

The convergent approach, despite requiring multiple protection/deprotection steps, remains optimal for large-scale production due to superior yield and purity profiles.

Challenges and Optimization Strategies

Key synthetic hurdles include:

  • Regioselectivity in cyclization steps : Microwave irradiation improves reaction specificity by reducing side-product formation.
  • Nitro group stability : Maintaining reaction temperatures below 120°C prevents decomposition of the 4-nitrobenzyl moiety.
  • Sulfur oxidation control : Strict anaerobic conditions during thiol alkylation are critical to avoid sulfone byproducts.

Process intensification via flow chemistry has shown promise in reducing reaction times by 40% while maintaining yields >60%.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N-benzyl-9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide involves its interaction with bacterial and fungal cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell death . The molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with essential cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Framework and Electronic Properties

The triazatetracyclo core distinguishes this compound from simpler bicyclic or spiro systems. For example:

  • 4-(Dimethylsulfamoyl)-N-{8,10,17-triazatetracyclo[...]...}benzamide (): Shares the same tetracyclic backbone but substitutes the 4-nitrophenylsulfanyl group with a dimethylsulfamoyl moiety. The sulfamoyl group’s electronegativity and hydrogen-bonding capacity may alter solubility and target interaction compared to the nitro-thioether substituent .
  • 9-Methyl-9-azabicyclo[3.3.1]nonane derivatives (): These bicyclic compounds lack the tetracyclic rigidity and additional nitrogen atoms, resulting in lower steric hindrance and distinct electronic profiles. Their synthesis via LiAlH4 reduction in THF highlights methodologies that may apply to analogous carboxamide syntheses .

Isoelectronic principles () suggest that the triazatetracyclo core’s electron density distribution could mimic aromatic heterocycles like pyrimidines, enabling interactions with biological targets such as kinases or DNA. However, structural dissimilarities (e.g., lack of planarity) may limit direct comparisons .

Functional Group Analysis

Substituent Effects:
Compound Core Structure Key Substituents Electronic Effects Potential Applications
Target Compound Triazatetracyclo N-Benzyl, 4-nitrophenylsulfanyl Strong electron-withdrawing (nitro), lipophilic (benzyl) Enzyme inhibition, receptor antagonism
4-(Dimethylsulfamoyl) analog () Triazatetracyclo Dimethylsulfamoyl Polar, hydrogen-bonding Solubility-enhanced therapeutics
Guanidine-containing heterocycles () Pyrimidine/guanidine Guanidine Basic, cationic at physiological pH Organocatalysis, anion recognition

The 4-nitrophenylsulfanyl group in the target compound likely enhances electrophilic character, favoring nucleophilic aromatic substitution or redox-mediated interactions. In contrast, the dimethylsulfamoyl group in its analog () may improve aqueous solubility but reduce membrane permeability .

Biological Activity

N-benzyl-9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

The compound features a unique tetracyclic structure and contains functional groups such as a carboxamide and a nitrophenyl moiety. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of 358.43 g/mol.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains and fungi. In vitro studies have shown that it inhibits the growth of pathogens such as Staphylococcus aureus and Candida albicans.
  • Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines. It has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing significant cytotoxic effects.
  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease progression.

Case Studies

  • Antimicrobial Efficacy :
    • A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of the compound against Escherichia coli and Pseudomonas aeruginosa. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays conducted on MCF-7 cells revealed an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptosis markers.
  • Enzyme Activity :
    • Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound inhibits dihydrofolate reductase (DHFR) with an IC50 value of 25 µM. This inhibition suggests potential applications in cancer therapy due to DHFR's role in nucleotide synthesis.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of DNA Synthesis : By inhibiting key enzymes involved in DNA replication and repair processes, the compound effectively halts the proliferation of cancer cells.
  • Induction of Oxidative Stress : The nitrophenyl group may contribute to the generation of reactive oxygen species (ROS), leading to oxidative damage in target cells.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialE. coli32 µg/mLJournal of Antimicrobial Chemotherapy
AntimicrobialPseudomonas aeruginosa32 µg/mLJournal of Antimicrobial Chemotherapy
CytotoxicityMCF-7 (Breast Cancer)15 µMBioorganic & Medicinal Chemistry Letters
Enzyme InhibitionDHFR25 µMBioorganic & Medicinal Chemistry Letters

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis typically involves multi-step pathways, starting with the preparation of a polycyclic core followed by functionalization. Key steps include:

  • Core framework assembly : Cycloaddition or condensation reactions to form the tetracyclic backbone (e.g., pyrimido-benzothiazin derivatives) .
  • Substituent introduction : Thioether linkages and benzyl/chloro groups are added via nucleophilic substitution or coupling reactions under controlled conditions (e.g., 60–80°C, inert atmosphere) .
  • Final functionalization : Acetamide groups are attached using carbodiimide-mediated coupling .

Q. Critical Parameters :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for sulfur-based substitutions .
  • Purity control : HPLC (C18 columns, acetonitrile/water gradients) and NMR (¹H/¹³C) are essential for monitoring intermediates and final product validation .

Q. Which analytical techniques are most reliable for characterizing this compound?

Rigorous characterization requires a combination of spectroscopic and chromatographic methods:

  • Structural confirmation :
    • NMR spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (carbonyl signals at ~170 ppm) .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 517.494 for related derivatives) .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) .

Table 1 : Key Spectral Data for a Related Compound (C₂₆H₂₁ClN₄O₄S₂)

TechniqueCritical Peaks/Features
¹H NMRδ 3.8 ppm (OCH₃), δ 7.1–8.3 ppm (aromatics)
¹³C NMR170.2 ppm (C=O), 55.1 ppm (OCH₃)
HRMSm/z 569.0512 (calculated), 569.0509 (observed)

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in biological activity data?

Contradictions between in vitro and in vivo efficacy (e.g., antimicrobial vs. anti-inflammatory activity) may arise from bioavailability or target promiscuity. Methodological approaches include:

  • Molecular docking : Predict binding affinities to enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR) using software like AutoDock Vina .
  • MD simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., 100 ns trajectories in GROMACS) .
  • SAR analysis : Modify substituents (e.g., replacing 4-nitrophenyl with methoxy groups) to enhance selectivity .

Example : A derivative with a 4-methoxyphenyl group showed 3-fold higher COX-2 inhibition than the nitro analog in silico, aligning with anti-inflammatory assays .

Q. What strategies optimize reaction yields for sulfur-containing intermediates?

Thioether linkages are prone to oxidation, requiring:

  • Inert atmosphere : Use argon/nitrogen to prevent disulfide formation during thiol coupling .
  • Catalytic additives : Tris(2-carboxyethyl)phosphine (TCEP) stabilizes free thiols in acidic conditions (pH 4–5) .
  • Workup protocols : Rapid extraction with ethyl acetate minimizes exposure to oxidizing agents .

Table 2 : Yield Optimization for Thioether Formation

ConditionYield (%)Purity (HPLC)
Ambient air4288%
Argon, TCEP (1 eq)7895%

Q. How do structural modifications influence bioactivity?

Systematic SAR studies reveal:

  • Electron-withdrawing groups (e.g., nitro) enhance antibacterial activity by increasing membrane permeability .
  • Bulkier substituents (e.g., benzyl) improve binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

Q. Experimental Design :

  • Synthesize 5–10 analogs with varied substituents.
  • Test in parallel assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .
  • Cross-validate with computational predictions to identify lead candidates .

Q. What methodologies address low solubility in biological assays?

Low aqueous solubility (common with polycyclic structures) can be mitigated by:

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm size via solvent evaporation) to enhance bioavailability .
  • Prodrug design : Introduce phosphate or PEG groups to improve hydrophilicity .

Q. How to validate target engagement in complex biological systems?

  • Pull-down assays : Immobilize the compound on sepharose beads to capture interacting proteins from cell lysates .
  • Cellular thermal shift assays (CETSA) : Monitor target protein denaturation upon ligand binding using Western blot .
  • SPR/BLI : Quantify binding kinetics (e.g., KD = 12 nM for DHFR interaction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.